Cas no 875302-38-8 (2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one)

2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one is a specialized organic compound featuring a phthalazinone core functionalized with a butyl group and a piperazine-based sulfonyl moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for kinase inhibitors. The presence of the sulfonyl group enhances binding affinity and selectivity, while the piperazine ring contributes to solubility and pharmacokinetic properties. This compound is suited for research applications requiring precise molecular modifications, such as drug discovery or structure-activity relationship studies. Its synthetic versatility and functional group diversity make it a valuable tool for developing targeted therapeutics.
2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one structure
875302-38-8 structure
Product name:2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one
CAS No:875302-38-8
MF:C25H28N4O4S
Molecular Weight:480.579224586487
CID:5979804
PubChem ID:2674567

2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one 化学的及び物理的性質

名前と識別子

    • EN300-23513791
    • 2-butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one
    • Z29528473
    • 875302-38-8
    • 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one
    • インチ: 1S/C25H28N4O4S/c1-2-3-14-29-24(30)22-12-8-7-11-21(22)23(26-29)25(31)27-15-17-28(18-16-27)34(32,33)19-13-20-9-5-4-6-10-20/h4-13,19H,2-3,14-18H2,1H3/b19-13+
    • InChIKey: PDZKESKBLXEYIH-CPNJWEJPSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2C3C=CC=CC=3C(N(CCCC)N=2)=O)=O)CC1)(=O)=O

計算された属性

  • 精确分子量: 480.18312656g/mol
  • 同位素质量: 480.18312656g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 896
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 98.7Ų

2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-23513791-0.05g
875302-38-8 95%
0.05g
$212.0 2024-06-19

2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one 関連文献

2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-oneに関する追加情報

Introduction to 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one (CAS No. 875302-38-8)

2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one, with the CAS number 875302-38-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of phthalazinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of a butyl group and a phenylethenesulfonyl moiety, contribute to its distinct pharmacological profile.

The synthesis of 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one involves a series of well-defined chemical reactions. The key steps include the formation of the piperazine ring, the introduction of the sulfonyl group, and the final coupling with the phthalazinone core. These synthetic pathways have been optimized to achieve high yields and purity, making the compound suitable for further biological evaluation.

In recent years, extensive research has been conducted to explore the biological activities of 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated significant antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). These findings suggest that the compound could be a promising candidate for the development of new therapeutic agents.

The anticancer properties of 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one have also been extensively investigated. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. Mechanistic studies have revealed that it targets multiple signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways. These findings highlight the potential of this compound as a novel anticancer agent.

To further validate its therapeutic potential, preclinical studies have been conducted using animal models. Results from these studies have demonstrated that 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one can effectively reduce inflammation and inhibit tumor growth without causing significant toxicity. These promising results have paved the way for clinical trials to evaluate its safety and efficacy in human subjects.

The pharmacokinetic properties of 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one have also been studied in detail. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. Additionally, its metabolic stability and low potential for drug-drug interactions make it an attractive candidate for further development.

In conclusion, 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one (CAS No. 875302-38-8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive candidate for further research and development in the fields of anti-inflammatory, antiviral, and anticancer therapies. Ongoing studies continue to explore its mechanisms of action and optimize its formulation for clinical use.

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